1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea
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Description
This compound contains several functional groups including a thiadiazole ring, a urea group, and aromatic rings with halogen substitutions. The thiadiazole ring is a type of heterocycle that is often found in various pharmaceuticals due to its wide range of biological activities . The urea group is a functional group that consists of a carbonyl group flanked by two amine groups. Urea derivatives are also known to exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the urea group would likely contribute to the overall stability of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogen substitutions could affect its polarity and solubility .Mechanism of Action
Target of Action
The primary target of this compound is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
pylori activity . The compound interacts with the bacterium, inhibiting its growth and proliferation .
Biochemical Pathways
pylori, leading to its anti-bacterial effect .
Pharmacokinetics
pylori activity suggests that it is able to reach the site of infection and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of H. pylori growth and proliferation . This can lead to the resolution of H. pylori-associated diseases such as chronic gastritis and peptic ulcers .
Action Environment
The action of this compound is likely influenced by environmental factors such as the acidity of the stomach, where H. pylori resides . The compound’s stability and efficacy in this harsh environment suggest that it is well-suited for its anti-bacterial role .
Future Directions
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS2/c17-10-6-5-9(11(18)7-10)8-25-16-23-22-15(26-16)21-14(24)20-13-4-2-1-3-12(13)19/h1-7H,8H2,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQEGYJZWJRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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